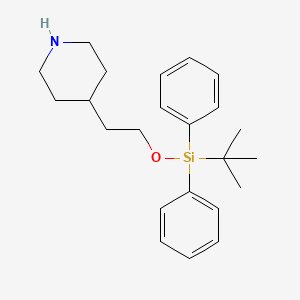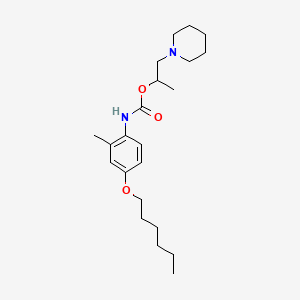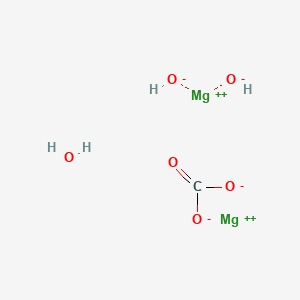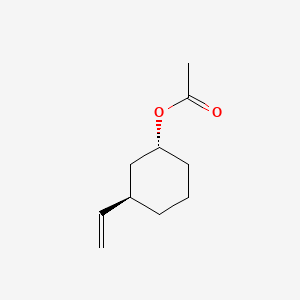
trans-3-Vinylcyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Vinylcyclohexyl acetate: is an organic compound with the molecular formula C10H16O2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by its vinyl group attached to a cyclohexyl ring, which is further esterified with acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Vinylcyclohexyl acetate typically involves the following steps:
Starting Material: : Cyclohexene is used as the starting material.
Hydroxylation: : Cyclohexene undergoes hydroxylation to form cyclohexanol.
Oxidation: : Cyclohexanol is then oxidized to cyclohexanone.
Vinyl Group Introduction: : The cyclohexanone is subjected to a vinyl group introduction reaction to form trans-3-vinylcyclohexanol.
Esterification: : Finally, trans-3-vinylcyclohexanol is esterified with acetic acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
trans-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: : The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to form the corresponding alcohol.
Substitution: : The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Major Products Formed
Oxidation: : trans-3-Vinylcyclohexyl aldehyde or trans-3-Vinylcyclohexyl carboxylic acid.
Reduction: : trans-3-Vinylcyclohexanol.
Substitution: : Various substituted cyclohexyl acetates.
科学的研究の応用
trans-3-Vinylcyclohexyl acetate is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: : In the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which trans-3-Vinylcyclohexyl acetate exerts its effects depends on the specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.
類似化合物との比較
trans-3-Vinylcyclohexyl acetate is similar to other vinyl-substituted cyclohexyl acetates, such as cis-3-Vinylcyclohexyl acetate and 3-Vinylcyclohexanol acetate . its trans configuration gives it unique chemical and physical properties that distinguish it from its cis isomer and other similar compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important reagent in organic synthesis and other fields. Understanding its preparation, reactions, and applications can help researchers and industry professionals utilize this compound effectively.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
94386-64-8 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
[(1R,3R)-3-ethenylcyclohexyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m1/s1 |
InChIキー |
MFFQZYIDSYOHOP-NXEZZACHSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CCC[C@H](C1)C=C |
正規SMILES |
CC(=O)OC1CCCC(C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


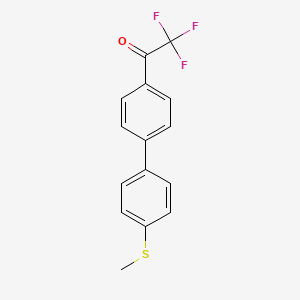
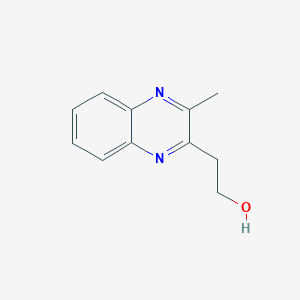

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)
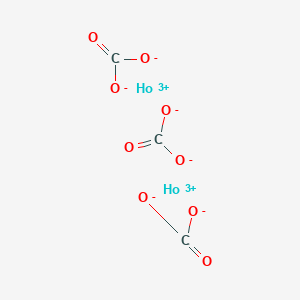
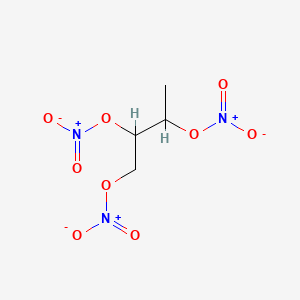
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
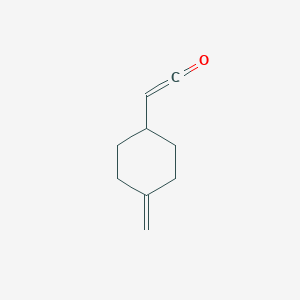
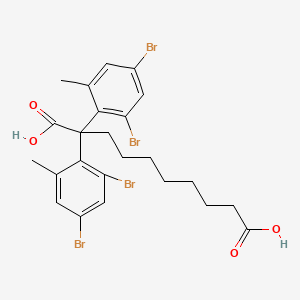
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
